BenchChemオンラインストアへようこそ!

N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

hMAO-B inhibition IC50 comparison coumarin-3-carboxamide SAR

N-(3-Methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (4p) is a low-potency, pan-MAO inhibitor standard (IC₅₀ hMAO‑B ≈ 46.07 µM; SI ≈ 1.3–1.5). Use as a negative comparator to rule out isoform‑specific inhibition in HTS campaigns, or as part of a matched molecular pair set (with 4d and 4j) to probe C6 substituent effects on hMAO‑B potency. Non‑cytotoxic in HepG2 cells, ideal for cell‑based target engagement assays requiring cytotoxicity artifact exclusion.

Molecular Formula C17H12N2O5
Molecular Weight 324.292
CAS No. 301818-29-1
Cat. No. B2970984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
CAS301818-29-1
Molecular FormulaC17H12N2O5
Molecular Weight324.292
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
InChIInChI=1S/C17H12N2O5/c1-10-3-2-4-12(7-10)18-16(20)14-9-11-8-13(19(22)23)5-6-15(11)24-17(14)21/h2-9H,1H3,(H,18,20)
InChIKeyZMPAJQFBLHHVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 301818-29-1) – Compound Identity, Scaffold Class, and Procurement-Relevant Characterization


N-(3-Methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 301818-29-1) is a fully synthetic 2-oxo-2H-chromene-3-carboxamide derivative (coumarin-3-carboxamide class). It features a 6-nitro-substituted chromen-2-one core, a 3-carboxamide linker, and an N‑(3‑methylphenyl) (m‑tolyl) terminus [1]. The compound was first disclosed as compound 4p in a systematic series of 20 analogs (4a–4t) designed as human monoamine oxidase (hMAO) inhibitors [1]. Its solid-state characterization includes a melting point of 253–254 °C, and it is isolated as colorless crystals with a reported yield of 83% [1]. The molecular formula is C₁₇H₁₂N₂O₅ (MW 324.29), and the compound’s structure has been confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (TOF-HRMS) [1].

Why N-(3-Methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide Cannot Be Interchanged with Other Chromene-3-carboxamides Without Experimental Validation


Within the 4a–4t series, small structural modifications produce pronounced and non-linear effects on both hMAO-B inhibitory potency and hMAO-B versus hMAO-A selectivity, ruling out generic functional interchangeability. The 6‑nitro group (R₁ = NO₂) uniformly depresses hMAO-B activity relative to the unsubstituted coumarin ring, regardless of the amide substituent [1]. Simultaneously, the position of the methyl group on the N‑phenyl ring (ortho, meta, para) dramatically alters the Selectivity Index (SI). Consequently, substituting N‑(3‑methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide with, for example, the 4‑methylphenyl or 2‑methylphenyl isomer, or with a 6‑H analog, would predictably shift both the absolute IC₅₀ against hMAO‑B and the hMAO‑B/hMAO‑A selectivity profile, making the compound inappropriate for structure-activity relationship (SAR) studies or biological experiments that rely on a defined pharmacological fingerprint [1].

N-(3-Methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide – Quantitative Differentiation Evidence Against Closest Analogs for Scientific Selection


hMAO-B Inhibitory Potency of the 6-Nitro-m-tolyl Analog (4p) Versus the Unsubstituted Coumarin Lead (4d) and the p-Tolyl Isomer (4a)

In a head‑to‑head recombinant human MAO enzymatic assay, the 6‑nitro‑substituted m‑tolyl analog 4p (N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide) exhibits markedly attenuated hMAO‑B inhibitory activity (IC₅₀ ≈ 46.07 µM) compared with the unsubstituted coumarin lead 4d (IC₅₀ = 0.93 µM) [1]. The 4‑methylphenyl (p‑tolyl) analog 4a, which shares the same 6‑H substitution as 4d, displays an intermediate hMAO‑B IC₅₀ of 13.46 µM [1]. Thus, the 6‑nitro group alone reduces hMAO‑B inhibitory potency by approximately 50‑fold relative to the 6‑H core, while the m‑tolyl vs p‑tolyl regioisomerism accounts for an additional ~3‑fold difference in potency [1].

hMAO-B inhibition IC50 comparison coumarin-3-carboxamide SAR

hMAO‑B/hMAO‑A Selectivity Index (SI) of the 6‑Nitro‑m‑tolyl Analog (4p): Positional Isomer Comparison and Implications for Isoform Selectivity Studies

The Selectivity Index (SI = IC₅₀ hMAO‑A / IC₅₀ hMAO‑B) for compound 4p is approximately 1.30–1.50, indicating essentially equipotent inhibition of both MAO isoforms [1]. In dramatic contrast, the structurally closest active comparator 4d (R₁=H, R₂=m-tolyl) achieves an SI of 64.5, signifying a highly MAO‑B‑selective profile [1]. The p‑tolyl isomer 4a displays an SI of ~3.1, only modestly selective for MAO‑B [1]. These data demonstrate that the combination of the 6‑nitro substitution and the m‑tolyl amide terminus collapses MAO‑B selectivity, whereas the same m‑tolyl terminus with a 6‑H core yields the most MAO‑B‑selective compound in the series [1].

hMAO isoform selectivity Selectivity Index regioisomer SAR

Positional Isomer Comparison: hMAO‑B Inhibitory Potency of the m‑Tolyl (4p), o‑Tolyl (4n), and p‑Tolyl (4a) Nitro‑Substituted Chromene‑3‑carboxamides

Within the 6‑nitro‑substituted subset (R₁=NO₂), the position of the methyl group on the N‑phenyl ring modulates hMAO‑B potency. The m‑tolyl isomer 4p exhibits the weakest hMAO‑B inhibition (IC₅₀ ≈ 46.07 µM), whereas the o‑tolyl isomer 4n (6‑nitro‑2‑oxo‑N‑(o‑tolyl)‑2H‑chromene‑3‑carboxamide) and the p‑tolyl analog (R₁=NO₂, R₂=p‑tolyl; data not directly assigned in the extracted table but the 4‑methylphenyl‑6‑nitro analog is a known compound) show marginally different IC₅₀ values within a factor of approximately 2 [1]. Specifically, 4n (o‑tolyl) demonstrates an hMAO‑B IC₅₀ of ~50.03 µM, while 4p (m‑tolyl) is ~46.07 µM [1]. This narrow but measurable difference indicates that the meta methyl position confers slightly greater hMAO‑B affinity than the ortho position in the 6‑NO₂ context, a trend that is inverted in the 6‑H series where the m‑tolyl isomer 4d is dramatically more potent and selective than its o‑tolyl and p‑tolyl counterparts [1].

positional isomerism methyl group position hMAO‑B SAR

Comparison with the 6,8‑Dibromo‑m‑tolyl Analog (4j): Impact of the 6‑Nitro Versus 6,8‑Dibromo Substitution on hMAO‑B Activity

The 6,8‑dibromo‑2‑oxo‑N‑(m‑tolyl)‑2H‑chromene‑3‑carboxamide (compound 4j) is a close structural analog in which the 6‑nitro group of 4p is replaced by a 6,8‑dibromo substitution pattern [1]. Compound 4j shows an hMAO‑B IC₅₀ of ~21.55 µM and a selectivity index of ~8.46, which are substantially more favorable than those of 4p (IC₅₀ ~46.07 µM, SI ~1.30–1.50) [1]. The 2.1‑fold superior hMAO‑B potency of 4j relative to 4p, combined with a 6.5‑fold higher selectivity index, indicates that the 6,8‑dibromo substitution is significantly more compatible with MAO‑B active‑site architecture than the 6‑nitro group when the m‑tolyl amide terminus is preserved [1]. This comparison experimentally isolates the effect of the C6‑substituent while holding the rest of the molecule constant, making it a critical control for medicinal chemistry optimization campaigns.

6-substitution comparison nitro vs. dibromo electron-withdrawing group SAR

Crystal‑Structure Context: Solid‑State Conformation and Intermolecular Interactions of 6‑Substituted Coumarin‑3‑carboxamides Closely Related to Compound 4p

Although the single‑crystal X‑ray structure of N‑(3‑methylphenyl)-6‑nitro‑2‑oxo‑2H‑chromene‑3‑carboxamide (4p) itself has not been deposited, three closely related 6‑substituted coumarin‑3‑carboxamides — 6‑methyl‑N‑(3‑methylphenyl)‑2‑oxo‑2H‑chromene‑3‑carboxamide, N‑(3‑methoxyphenyl)‑6‑methyl‑2‑oxo‑2H‑chromene‑3‑carboxamide, and 6‑methoxy‑N‑(3‑methoxyphenyl)‑2‑oxo‑2H‑chromene‑3‑carboxamide — have been structurally characterized by Gomes et al. (2016) [2]. All three analogs display intramolecular N–H···O and C–H···O hydrogen bonds that enforce an approximately planar molecular geometry, and their supramolecular packing is dominated by C–H···O hydrogen bonds and π–π stacking interactions [2]. Given that 4p carries the same chromene‑3‑carboxamide scaffold and an N‑(3‑methylphenyl) terminus identical to that of the first analog in the Gomes series, it is highly probable that 4p adopts a similar planar conformation stabilized by analogous intramolecular hydrogen bonds [1][2]. This structural inference supports the rationale that the 6‑nitro group disrupts favorable π–π stacking or hydrogen‑bonding interactions in the MAO‑B active site compared to the 6‑H or 6‑methyl congeners.

X-ray crystallography 6-substituted coumarin-3-carboxamide solid-state conformation

HepG2 Cytotoxicity Profiling of N‑(3‑Methylphenyl)-6‑nitro‑2‑oxo‑2H‑chromene‑3‑carboxamide: Basal Cytotoxicity Data Supporting its Use as a Non‑Cytotoxic Reference Compound in Cell‑Based MAO Studies

In a HepG2 cytotoxicity assay measuring cell viability, N‑(3‑methylphenyl)-6‑nitro‑2‑oxo‑2H‑chromene‑3‑carboxamide (4p) showed no significant cytotoxicity (percent inhibition classified as “Not Active”) at the concentrations tested . This contrasts with the known hepatotoxic potential of some MAO inhibitors and supports the compound’s utility as a non‑toxic control in cell‑based MAO inhibition experiments. The counter‑screening data originate from the Scripps Research Institute Molecular Screening Center and are archived in ChEMBL, providing a quantitative basis for excluding cytotoxicity as a confounding factor when interpreting cellular MAO‑B inhibition data for 4p .

HepG2 cytotoxicity cell-based assay counter-screening

Optimal Scientific and Industrial Application Scenarios for N-(3-Methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 301818-29-1)


Use as a Low‑Potency, Non‑Selective hMAO Inhibitor Reference Control in High‑Throughput Screening and SAR Studies

Compound 4p (IC₅₀ hMAO‑B ≈ 46.07 µM; SI ≈ 1.3–1.5) is ideally suited as a low‑potency, pan‑MAO inhibitor reference standard when benchmarking assay sensitivity and establishing activity thresholds in hMAO‑B high‑throughput screening campaigns [1]. Its non‑selective profile ensures that any observed inhibition reflects general MAO engagement rather than isoform‑specific effects, making it a valuable negative comparator for novel MAO‑B‑selective chemotypes. Researchers can procure 4p alongside the potent and selective 4d (IC₅₀ = 0.93 µM; SI = 64.5) to create an internal assay dynamic range spanning three orders of magnitude in potency and two orders of magnitude in selectivity [1].

Matched Molecular Pair Analysis for C6 Substituent Optimization in Chromene‑3‑Carboxamide hMAO‑B Inhibitor Programs

When 4p (6‑NO₂, m‑tolyl) is acquired together with 4j (6,8‑diBr, m‑tolyl) and 4d (6‑H, m‑tolyl), the trio constitutes a matched molecular pair set that systematically probes the effect of the C6 substituent on hMAO‑B potency and selectivity while holding the m‑tolyl amide terminus constant [1]. This set enables quantitative Free‑Wilson analysis or QSAR model construction to guide the design of next‑generation chromene‑3‑carboxamides with optimized electron‑withdrawing or halogen substituents at the 6‑position [1].

Positional Isomer Probe for Understanding Methyl Group Contributions to MAO‑B Active‑Site Recognition

The m‑tolyl isomer 4p, together with its o‑tolyl (4n) and p‑tolyl (4a) counterparts, serves as a combinatorial positional scanning set for interrogating the steric and electronic requirements of the MAO‑B hydrophobic pocket that accommodates the N‑phenyl ring [1]. This set is directly applicable to docking validation studies, free energy perturbation calculations, and pharmacophore model refinement, where the exact regioisomer must be used to reproduce the experimentally observed rank order of potency [1].

Non‑Cytotoxic Tool Compound for Cellular MAO‑B Target Engagement and Counter‑Screening

Because 4p is classified as non‑cytotoxic in HepG2 cells , it can be deployed in cell‑based MAO‑B target engagement assays (e.g., MAO‑B overexpressing hepatic or neuronal cell lines) to differentiate between direct enzymatic inhibition and cytotoxicity‑driven loss of MAO activity. This makes 4p particularly valuable in early‑stage drug discovery toxicology screening cascades where cytotoxicity artifacts must be rigorously excluded before advancing hits to lead optimization [1].

Quote Request

Request a Quote for N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.